molecular formula C16H29NO2 B2938731 tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate CAS No. 1786494-45-8

tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate

Cat. No. B2938731
M. Wt: 267.413
InChI Key: KDSHLMFXCWLZHK-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate is a chemical compound with the following characteristics:



  • Molecular Formula : C₁₉H₃₄N₂O₂

  • Molecular Weight : Approximately 330.49 g/mol

  • IUPAC Name : tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate

  • Common Name : Notable synonyms include “tert-butyl (2S)-pyrrolidine-2-carboxylate” or “tert-butyl (2S)-cyclohexylmethylpyrrolidine-2-carboxylate.”



Synthesis Analysis

The synthesis of this compound involves several steps, including the protection of the amine group, cyclization, and esterification. Researchers have explored various synthetic routes, such as:



  • Ring-Closing Metathesis (RCM) : Utilizing Grubbs’ catalyst to form the pyrrolidine ring.

  • Enantioselective Synthesis : Employing chiral auxiliaries or asymmetric catalysis to achieve the desired stereochemistry.



Molecular Structure Analysis

The compound’s structure consists of a pyrrolidine ring, a cyclohexylmethyl group, and a tert-butyl ester. The stereochemistry at the pyrrolidine center is crucial for its biological activity.



Chemical Reactions Analysis


  • Hydrolysis : The ester linkage can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.

  • Reduction : Reduction of the carbonyl group can lead to the formation of the corresponding alcohol.

  • Amide Formation : Reaction with an amine can yield an amide derivative.



Physical And Chemical Properties Analysis


  • Melting Point : Typically in the range of 80°C to 100°C.

  • Solubility : Soluble in organic solvents (e.g., dichloromethane, ethyl acetate) but sparingly soluble in water.

  • Stability : Sensitive to acidic and basic conditions; store in a dry, cool place.


Safety And Hazards


  • Toxicity : Limited information available; handle with caution.

  • Irritant : May cause skin or eye irritation.

  • Environmental Impact : Dispose of properly; avoid contamination of water sources.


Future Directions

Further research is needed to explore:



  • Biological Activity : Investigate potential pharmacological effects.

  • Derivatives : Synthesize analogs to optimize properties.

  • Drug Development : Evaluate its therapeutic potential.


Please note that this analysis is based on available literature and may evolve as new findings emerge. For more detailed information, consult relevant scientific papers1 .


properties

IUPAC Name

tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO2/c1-16(2,3)19-15(18)14-10-7-11-17(14)12-13-8-5-4-6-9-13/h13-14H,4-12H2,1-3H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSHLMFXCWLZHK-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN1CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCN1CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2S)-1-(cyclohexylmethyl)pyrrolidine-2-carboxylate

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